1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Description

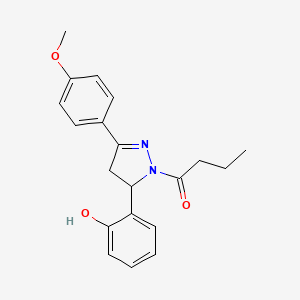

The compound 1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted at positions 3 and 5 with 4-methoxyphenyl and 2-hydroxyphenyl groups, respectively, and a butan-1-one chain at position 1. Pyrazolines are heterocyclic compounds with demonstrated biological activities, including antimicrobial, antifungal, and antioxidant properties .

Properties

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-6-20(24)22-18(16-7-4-5-8-19(16)23)13-17(21-22)14-9-11-15(25-2)12-10-14/h4-5,7-12,18,23H,3,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHVGTCGMOWSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

A comparative analysis of substituent effects, crystallographic data, and biological activities is presented below for structurally related pyrazoline derivatives.

Table 1: Key Features of Pyrazoline Derivatives

*Hypothetical formula based on structural analogs.

Substituent Effects on Molecular Properties

- Hydroxyl vs. For example, in , the 4-chlorophenyl substituent contributes to C–H···O hydrogen bonds forming chains along [010] .

- Methoxy vs. Ethoxy/Naphthyl Groups : The 4-methoxyphenyl group (electron-donating) contrasts with bulkier substituents like 4-ethoxyphenyl or naphthalen-1-yl (), which may sterically hinder molecular interactions.

- Heterocyclic vs. Aromatic Substituents : Compounds with heterocyclic substituents (e.g., furan-2-yl in or thiophene in ) exhibit distinct electronic properties compared to purely aromatic systems, influencing charge distribution and reactivity.

Crystallographic Comparisons

- Crystal Packing: ’s compound (triclinic, P-1) forms inversion dimers via C–H···F and C–H···O interactions , whereas ’s monoclinic (P21/c) structure features C–H···O hydrogen bonds and C–H···Cg stacking .

- Unit Cell Parameters: The triclinic system in has larger unit cell volumes (838.01 ų) compared to monoclinic systems (e.g., ), reflecting substituent-driven lattice variations .

Biological Activity

1-(5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3. Its structure consists of a pyrazole ring with substituents that enhance its biological activity. The presence of hydroxy and methoxy groups on the phenyl rings contributes to its potential as a therapeutic agent.

Antioxidant Activity

Research has demonstrated that compounds with pyrazole moieties often exhibit significant antioxidant properties. The antioxidant activity can be attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have shown that derivatives of pyrazole can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that this compound induces apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins. For instance, it has been shown to significantly reduce cell viability in human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is crucial for the management of inflammatory diseases, making it a candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria indicates its potential use in treating infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : The hydroxyl group on the phenyl ring enhances electron donation capabilities, facilitating the scavenging of free radicals.

- Apoptosis Induction : The compound triggers mitochondrial pathways leading to caspase activation, promoting programmed cell death in cancer cells.

- Cytokine Modulation : It alters the expression levels of inflammatory mediators, thereby reducing inflammation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:

- Case Study on Cancer Treatment : A study conducted on MCF-7 breast cancer cells showed that treatment with 10 µM concentration of the compound resulted in a 50% reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis .

- Anti-inflammatory Study : In an animal model of arthritis, administration of this compound significantly reduced paw swelling and histological signs of inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves a multi-step protocol starting with the condensation of substituted chalcones (α,β-unsaturated ketones) with hydrazine derivatives. For example:

- Step 1 : Preparation of (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one via Claisen-Schmidt condensation under basic conditions (e.g., NaOH/ethanol) .

- Step 2 : Cyclocondensation with a hydrazine derivative (e.g., 1-(2-hydroxyphenyl)hydrazine) in ethanol under reflux to form the pyrazoline core. Temperature control (70–80°C) and pH adjustment (acidic) are critical to minimize side products .

- Step 3 : Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield optimization (~60–75%) requires strict anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of the hydroxyphenyl (–OH at δ 9.8–10.2 ppm) and methoxyphenyl (–OCH₃ at δ 3.8 ppm) groups. Coupling constants (J = 8–12 Hz) in the dihydropyrazole ring verify the cis/trans configuration .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) assess purity (>95%) .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, the dihedral angle between the hydroxyphenyl and methoxyphenyl groups (~74.88°) confirms spatial orientation .

Q. What are the critical steps in the purification process, and how do solvent choices impact crystallization efficiency?

- Recrystallization : Ethanol/water mixtures (3:1) are optimal due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility during hot filtration, while dichloromethane/hexane mixtures reduce amorphous byproducts .

Q. What are the standard protocols for confirming the compound’s stability under various storage conditions?

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via TLC (silica gel, ethyl acetate eluent) and HPLC. Common degradation products include oxidized pyrazole derivatives and hydrolyzed methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or IR stretches) observed across different studies?

- Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography (e.g., C–H coupling patterns vs. crystal packing effects) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies (IR) and chemical shifts, resolving discrepancies due to solvent effects or tautomerism .

Q. What strategies are employed to optimize the enantiomeric purity of this compound during synthesis, given its chiral centers?

Q. How does the electronic environment of the hydroxyphenyl and methoxyphenyl substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Electrophilic Aromatic Substitution (EAS) : The methoxy group (-OCH₃) activates the phenyl ring toward nitration (HNO₃/H₂SO₄) at the para position, while the hydroxyl group (-OH) directs electrophiles to the ortho/para positions. Competitive intramolecular hydrogen bonding (O–H⋯N) in the pyrazole ring reduces reactivity at specific sites .

Q. In silico modeling approaches for predicting biological activity: How do docking studies correlate with empirical bioassay results?

Q. What mechanistic insights explain the compound’s fluorescence properties, and how can they be exploited in cellular imaging?

Q. How do structural modifications (e.g., substituting methoxy with ethoxy groups) impact the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.